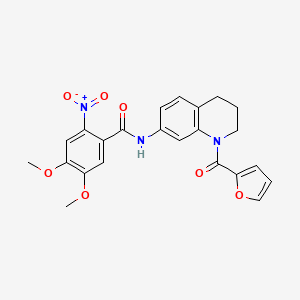
(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-2-(2-(2-carbamothioylhydrazono)cyclohexyl)isonicotinic acid" often involves complex reactions. For instance, the condensation of 2-formyldimedone with the hydrazide of isonicotinic acid produces a compound exhibiting polychromism, indicating a significant intramolecular charge transfer through the hydrazonocarbonyl bridge (Strakov et al., 1993). Such synthesis methods underscore the complexity and versatility of reactions involving isonicotinic acid derivatives.
Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives, closely related to our compound of interest, reveals fascinating insights. For example, Schiff base compounds synthesized from isonicotinic acid demonstrate specific crystal structures, showcasing trans configurations with respect to the C=N double bonds, indicative of the intricate molecular arrangements these compounds can adopt (Yang, 2007).
Chemical Reactions and Properties
The chemical reactions and properties of isonicotinic acid derivatives are diverse. One study on the synthesis of metal chelates involving aroylhydrazones derived from isonicotinic acid hydrazide highlights the compounds' coordination behavior with various metal ions, providing insights into their chemical versatility (Maurya et al., 2003).
Physical Properties Analysis
Investigations into the physical properties of compounds similar to "this compound" often focus on their crystalline structures and phase behaviors. For instance, the co-crystallization of isonicotinamide with cyclic carboxylic acids elucidates structural variations and polymorphism, which are crucial for understanding the physical characteristics of these compounds (Lemmerer & Fernandes, 2012).
Applications De Recherche Scientifique
- Subheading: The Chemistry of Isoniazid and Its Derivatives
- Content: Isoniazid, a derivative of isonicotinic acid hydrazide, has been extensively studied for its antituberculotic properties. Over 200 derivatives of this compound were analyzed, revealing that many do not maintain stability under in vitro conditions. A particular focus was on the pH-dependent partial hydrolysis of hydrazones and the cleavage of hydrazides and amides into isonicotinic acid. The study highlights the importance of structural features and the correlation of Hammett sigma constants with ionization and cell permeation mechanisms. This comprehensive review emphasizes the critical nature of the molecular structure in the antimycobacterial potency of these compounds (Scior & Garcés-Eisele, 2006).
- Subheading: Glycyrrhetinic Acid: A Scaffold for Cancer Treatment
- Content: Glycyrrhetinic acid, derived from licorice, has garnered attention for its cytotoxic effects and potential in cancer treatment. This review encapsulates the structural features essential for these effects, emphasizing the importance of the C-3(OH) and C30-CO2H groups. The diverse semisynthetic derivatives of glycyrrhetinic acid demonstrate potent cytotoxicity against various cancer cells, showcasing its viability as a lead scaffold in medicinal chemistry. The review calls for further research to optimize its biological and pharmacological effects, potentially leading to its practical use as a natural safeguard food additive (Hussain et al., 2021).
Propriétés
IUPAC Name |
2-[(2E)-2-(carbamothioylhydrazinylidene)cyclohexyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c14-13(20)17-16-10-4-2-1-3-9(10)11-7-8(12(18)19)5-6-15-11/h5-7,9H,1-4H2,(H,18,19)(H3,14,17,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKBYTOGPYPPQI-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=S)N)C(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2480253.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)
![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)


![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)




![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480272.png)
![N-[3-(3-Chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]acetamide](/img/structure/B2480273.png)
![3-[[1-(Cyclobutanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480274.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)